molecular formula C24H30N2O8 B13448051 (S)-Carazolol Glucuronide

(S)-Carazolol Glucuronide

Cat. No.: B13448051
M. Wt: 474.5 g/mol
InChI Key: IKXVDMBFNKFPCU-SFMYAERKSA-N
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Description

(S)-Carazolol Glucuronide is a glucuronide conjugate of (S)-Carazolol, a beta-adrenergic receptor antagonist. Glucuronides are compounds formed by linking glucuronic acid to another substance via a glycosidic bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carazolol Glucuronide typically involves the enzymatic or chemical conjugation of (S)-Carazolol with glucuronic acid. Enzymatic synthesis is often preferred due to its specificity and efficiency. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer the glucuronic acid moiety from uridine diphosphate glucuronic acid (UDPGA) to (S)-Carazolol .

Industrial Production Methods: Industrial production of glucuronides, including this compound, can be achieved through microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens. These methods are scalable and can provide gram amounts of the desired glucuronides .

Chemical Reactions Analysis

Types of Reactions: (S)-Carazolol Glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The glucuronide moiety can be hydrolyzed under acidic or basic conditions to release the parent compound, (S)-Carazolol .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, hydrolysis can be achieved using hydrochloric acid or sodium hydroxide .

Major Products Formed: The major products formed from the reactions of this compound include (S)-Carazolol and glucuronic acid. In the case of oxidation, the products may include oxidized derivatives of (S)-Carazolol .

Scientific Research Applications

(S)-Carazolol Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used to study the metabolism and excretion of (S)-Carazolol, as well as the role of glucuronidation in drug metabolism. Additionally, it serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of glucuronide conjugates .

Mechanism of Action

The mechanism of action of (S)-Carazolol Glucuronide involves its interaction with beta-adrenergic receptors. As a glucuronide conjugate, it is more water-soluble than the parent compound, facilitating its excretion from the body. The glucuronidation process is catalyzed by UDP-glucuronosyltransferases, which transfer the glucuronic acid moiety to (S)-Carazolol .

Properties

Molecular Formula

C24H30N2O8

Molecular Weight

474.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S)-1-(9H-carbazol-3-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H30N2O8/c1-12(2)25-10-14(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-13-7-8-18-16(9-13)15-5-3-4-6-17(15)26-18/h3-9,12,14,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t14-,19-,20-,21+,22-,24+/m0/s1

InChI Key

IKXVDMBFNKFPCU-SFMYAERKSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC2=C(C=C1)NC3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC2=C(C=C1)NC3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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